1-(Chloromethyl)-3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings in drug design, enhancing the metabolic stability and permeability of the molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process allows for the production of gram quantities of the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for bicyclo[1.1.1]pentane derivatives often involve photochemical transformations. For example, a continuous photochemical transformation of [1.1.1]propellane into valuable bicyclo[1.1.1]pentane derivatives bearing mixed ester/acyl chloride moieties has been developed . This method is scalable and can produce large quantities of the compound without the need for additional additives or catalysts .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution: Products include various substituted bicyclo[1.1.1]pentane derivatives.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include alkanes and other reduced bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
1-(Chloromethyl)-3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of bioisosteres and their effects on biological systems.
Industry: Utilized in the development of new materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold can mimic the spatial arrangement of phenyl rings, allowing it to interact with enzymes, receptors, and other biological macromolecules in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, used as a bioisostere in drug design.
1-(Bromomethyl)-3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentane: A similar compound with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane: A derivative with a different substitution pattern on the phenyl ring.
Uniqueness
1-(Chloromethyl)-3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentane is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of both chloromethyl and dichlorophenyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(chloromethyl)-3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3/c13-7-11-4-12(5-11,6-11)9-2-1-8(14)3-10(9)15/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTKZRCCPVKVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=C(C=C3)Cl)Cl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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